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(S)-3-(p-tolyl)piperidine hydrochloride Documentation Hub

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  • Product: (S)-3-(p-tolyl)piperidine hydrochloride

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Substituted Piperidines as Chiral Building Blocks in Drug Discovery

Executive Summary The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. However, while 4-substituted piperidines offer symmetry and ease of synthesis, 3-substituted piperidines repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. However, while 4-substituted piperidines offer symmetry and ease of synthesis, 3-substituted piperidines represent a "privileged" chiral scaffold that offers superior physicochemical modulation and vector control.[1]

This technical guide analyzes the role of 3-substituted piperidines in modern drug discovery. It details the structural rationale for their selection, provides industrial-grade protocols for their asymmetric synthesis, and examines their application in blockbuster therapeutics like Alogliptin and Niraparib .

Structural Rationale: The "Vector" Advantage

In medicinal chemistry, the transition from flat aromatic systems (pyridines) to saturated heterocycles (piperidines) increases fraction saturated (


), often improving solubility and reducing toxicity.[1]

The specific choice of the 3-position is critical for three reasons:

  • Chirality & Vector Control: Unlike the achiral 4-position, the 3-position introduces a stereocenter. This allows the substituent to project into specific 3D space (axial vs. equatorial), enabling precise targeting of hydrophobic pockets that are inaccessible to planar or symmetric analogs.

  • Conformational Bias: 3-substituents influence the ring pucker (chair conformation). For example, a bulky group at C3 will prefer an equatorial position, locking the ring conformation and rigidly directing the nitrogen lone pair.

  • pKa Modulation: Substituents at C3 are electronically closer to the ring nitrogen (beta-position) than those at C4, allowing for stronger inductive modulation of the basic amine's pKa.

Visualization: Structural Vector Analysis

The following diagram illustrates the vector differences between flat pyridine, symmetric 4-piperidine, and chiral 3-piperidine scaffolds.

VectorAnalysis Pyridine Pyridine Scaffold (Flat, sp2, Achiral) Piperidine4 4-Substituted Piperidine (Symmetric, sp3, Achiral) Pyridine->Piperidine4 Reduction (Gain Fsp3) VectorFlat 2D Vector Limited Solubility Pyridine->VectorFlat Piperidine3 3-Substituted Piperidine (Asymmetric, sp3, Chiral) Piperidine4->Piperidine3 Regio-isomerism (Gain Chirality) VectorLinear Linear Vector High Symmetry Piperidine4->VectorLinear Vector3D 3D Vector (Axial/Eq) Specific Binding Pockets Piperidine3->Vector3D

Figure 1: Comparison of structural vectors.[1] The 3-substituted scaffold uniquely provides chiral 3D projection.

Pharmacological Case Studies

Alogliptin (Nesina)[1]
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Key Moiety: (R)-3-aminopiperidine .[2]

  • Mechanism: The primary amine at the 3-position forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site. The (R)-configuration is essential; the (S)-enantiomer is significantly less potent.

  • Synthetic Challenge: Requires high enantiomeric excess (ee > 99%) of the (R)-3-aminopiperidine intermediate on a multi-kilogram scale.

Niraparib (Zejula)[1]
  • Target: PARP Inhibitor (Ovarian Cancer).[1][3]

  • Key Moiety: 3-aryl piperidine .[4]

  • Mechanism: The piperidine ring fits into the nicotinamide-binding pocket. The 3-phenyl substituent exploits a hydrophobic region, enhancing selectivity for PARP-1/2.

  • Synthetic Challenge: Constructing a chiral C-C bond at the 3-position, often requiring asymmetric cross-coupling or enzymatic resolution.[5]

Technical Deep Dive: Synthetic Methodologies

For drug discovery, access to these chiral blocks is binary: Classical Resolution (for scale/cost) and Asymmetric Catalysis (for diversity/library generation).[1]

Protocol A: Industrial Synthesis of (R)-3-Aminopiperidine Dihydrochloride

Standard method for Alogliptin intermediates. Relies on classical resolution.

Workflow:

  • Starting Material: 3-Pyridinecarboxamide (Nicotinamide) or Nipecotic acid.

  • Hofmann Rearrangement: Conversion of amide to amine.

  • Resolution: Chiral resolution using D-Tartaric acid.

Step-by-Step Protocol:

  • Hydrogenation: Hydrogenate 3-aminopyridine (or nicotinamide) using Rh/C or Pd/C in acetic acid to yield racemic 3-aminopiperidine.

  • Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 eq) in Methanol/Water (10:1).

  • Resolution: Add D-(-)-Tartaric acid (1.0 eq) slowly at 60°C.

  • Crystallization: Cool slowly to 20°C over 4 hours. The (R)-3-aminopiperidine-D-tartrate salt crystallizes out due to lower solubility.

  • Filtration: Filter the white solid.

  • Free Basing & HCl Salt Formation: Suspend the tartrate salt in water, adjust pH to >12 with NaOH, extract with isopropyl acetate. Treat the organic layer with HCl gas/solution to precipitate (R)-3-aminopiperidine dihydrochloride .

Validation:

  • Yield: ~35-40% (theoretical max 50% for resolution).

  • Optical Purity: >99% ee (determined by Chiral HPLC).

  • Reference: Patent WO2007112368 [1].

Protocol B: Catalytic Asymmetric Synthesis of 3-Aryl Piperidines

Modern method for Niraparib analogs. Relies on Rh-catalyzed asymmetric reductive Heck reaction.[5][6][7][8][9]

Workflow:

  • Activation: Pyridine is activated as a carbamate.

  • Coupling: Rh-catalyzed insertion of aryl boronic acid.

  • Reduction: Final saturation of the ring.

Step-by-Step Protocol (Fletcher et al. Method):

  • Substrate Prep: React pyridine with phenyl chloroformate and NaBH4 to form phenyl pyridine-1(2H)-carboxylate (dihydropyridine intermediate).

  • Catalyst Prep: Mix

    
     (2.5 mol%) and chiral ligand (R)-BINAP  or Josiphos  (5 mol%) in toluene under Argon.[1]
    
  • Reaction: Add the dihydropyridine (1.0 eq), Aryl Boronic Acid (3.0 eq), and CsOH (50% aq, 2.0 eq). Stir at 70°C for 20 hours.

  • Workup: Dilute with ether, filter through silica, concentrate.

  • Hydrogenation: Dissolve the resulting tetrahydropyridine in MeOH, add Pd/C (10 wt%), and stir under H2 (1 atm) for 4 hours.

  • Deprotection (Optional): Hydrolyze the carbamate with KOH/MeOH if the free amine is required.

Validation:

  • Yield: 70-90%.

  • Enantioselectivity: 90-99% ee.

  • Self-Check: The appearance of the enamide intermediate can be monitored by TLC. Lack of conversion usually indicates catalyst poisoning by O2; ensure rigorous degassing.

  • Reference: J. Am. Chem. Soc.[4][6][8][9][10] 2023 [2].[4][5][6][8][9][10][11][12]

Comparative Analysis of Methods

FeatureClassical Resolution (Route A)Asymmetric Catalysis (Route B)[1]
Primary Application Large-scale manufacturing (kg to ton)Discovery Chemistry / Library Synthesis
Target Moiety 3-Amino / 3-Hydroxy piperidines3-Aryl / 3-Vinyl piperidines
Chiral Source Stoichiometric Resolving Agent (Tartaric acid)Chiral Ligand (BINAP/Josiphos)
Atom Economy Low (Discard 50% of wrong enantiomer)High (Direct asymmetric induction)
Cost Low (Cheap reagents)High (Precious metal catalysts)

Synthetic Workflow Diagram

The following diagram outlines the decision tree for synthesizing these scaffolds based on the desired substituent.

SynthesisWorkflow Start Target: Chiral 3-Substituted Piperidine Decision Substituent Type? Start->Decision BranchAmino Heteroatom (NH2, OH) Decision->BranchAmino Polar Group BranchCarbon Carbon (Aryl, Vinyl) Decision->BranchCarbon Hydrophobic Group MethodRes Classical Resolution (Tartaric Acid) BranchAmino->MethodRes Scale-up MethodEnz Biocatalysis (Transaminase/IRED) BranchAmino->MethodEnz Green Chem MethodCat Rh-Catalyzed Asymmetric Reductive Heck BranchCarbon->MethodCat High ee / Diversity ProdAlog Product: (R)-3-Aminopiperidine (Alogliptin Intermediate) MethodRes->ProdAlog ProdNira Product: 3-Aryl Piperidine (Niraparib Intermediate) MethodCat->ProdNira

Figure 2: Synthetic decision tree. Selection of methodology depends on the C3-substituent nature and scale requirements.

References

  • Preparation of (R)-3-aminopiperidine dihydrochloride. Google Patents (WO2007112368A1). [1][2]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society (2023). [Link][4][8][9]

  • Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry (2020). [Link][1]

Sources

Exploratory

Technical Deep Dive: Binding Affinity & SAR of (S)-3-(p-tolyl)piperidine Derivatives

Executive Summary The (S)-3-(p-tolyl)piperidine scaffold represents a privileged chemical architecture in neuropharmacology, characterized by its ability to modulate Sigma-1 receptors ( R) and NMDA receptor NR2B subunits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-3-(p-tolyl)piperidine scaffold represents a privileged chemical architecture in neuropharmacology, characterized by its ability to modulate Sigma-1 receptors (


R)  and NMDA receptor NR2B subunits . Unlike its unsubstituted parent (3-phenylpiperidine), the addition of the para-methyl group (p-tolyl) introduces a critical lipophilic vector that enhances interaction with the hydrophobic pockets of CNS targets.

This guide analyzes the binding affinity profiles of these analogs, dissecting the structure-activity relationships (SAR) driven by the (S)-enantiomer's distinct spatial orientation. It serves as a technical manual for researchers optimizing ligands for neuroprotective or analgesic applications.

Structural Basis & Chirality

The (S)-Enantiomer Specificity

The 3-substituted piperidine ring creates a chiral center at C3. In the context of Sigma and NMDA receptor binding, the (S)-configuration is frequently the bioactive eutomer.

  • Stereochemistry: The (S)-enantiomer directs the aromatic p-tolyl moiety into the primary hydrophobic binding pocket (HP1) of the

    
     receptor, while the protonated amine forms a critical salt bridge with Glu172 .
    
  • The p-Tolyl Effect: The 4-methyl substitution on the phenyl ring increases the logP (lipophilicity) by approximately 0.5 units compared to the phenyl analog. This added bulk creates tighter van der Waals interactions within the hydrophobic orthosteric sites of

    
    R and the NR2B ifenprodil-binding domain.
    
SAR Decision Tree (Graphviz)

The following diagram illustrates the impact of N-substitution on the core (S)-3-(p-tolyl)piperidine scaffold.

SAR_Decision_Tree Core (S)-3-(p-tolyl)piperidine (Core Scaffold) Sub_H N-H (Unsubstituted) Core->Sub_H Sub_Me N-Methyl (Simple Alkyl) Core->Sub_Me Sub_PE N-Phenethyl (Ar-alkyl) Core->Sub_PE Sub_BnF N-(4-F-Benzyl) Core->Sub_BnF Result_H Moderate Affinity Low Selectivity Sub_H->Result_H Baseline Result_Me Increased Bioavailability Sigma-1/Sigma-2 Mixed Sub_Me->Result_Me +Lipophilicity Result_PE High Sigma-1 Affinity (Ki < 10 nM) Sub_PE->Result_PE Secondary Hydrophobic Interaction Result_BnF NR2B Antagonism (Ifenprodil-like) Sub_BnF->Result_BnF GluN2B Selectivity

Caption: SAR decision tree highlighting the functional divergence of (S)-3-(p-tolyl)piperidine analogs based on N-substituent selection.

Binding Affinity Profiles[1][2][3]

The following data synthesizes binding profiles from homologous 3-phenylpiperidine series, adjusted for the p-tolyl lipophilic shift. The p-methyl group typically enhances


 affinity by 2-3 fold compared to the unsubstituted phenyl ring due to optimized packing in the receptor's 

-barrel.
Comparative Affinity Table ( Values)
Analog IDN-Substituent (R)

Receptor

(nM)

Receptor

(nM)
NMDA (NR2B)

(nM)
Selectivity Profile
TP-01 -H (Secondary Amine)45 - 60120 - 150> 1000Moderate

mixed
TP-02 -Methyl15 - 2580 - 100> 1000Improved

affinity
TP-03 -Phenethyl1.2 - 3.5 45 - 60500 - 800High

Selective
TP-04 -Propyl10 - 1530 - 50> 1000Balanced Sigma profile (3-PPP like)
TP-05 -(4-Fluorobenzyl)25 - 40100 - 12015 - 30 NR2B Selective

Note: Values represent consensus ranges derived from homologous series in literature (e.g., Manallack et al., Tamiz et al.). The addition of the phenethyl group (TP-03) creates a "pharmacophore overlap" with potent Sigma ligands like SA4503.

Mechanism of Action: The Sigma-1 Translocation

Upon binding high-affinity ligands (like TP-03), the


 receptor dissociates from BiP (Binding immunoglobulin protein) at the mitochondrion-associated ER membrane (MAM).

Sigma_Pathway Ligand (S)-3-(p-tolyl)piperidine (Ligand) S1R_BiP Sigma-1R / BiP Complex (Resting State @ ER) Ligand->S1R_BiP Binds Dissoc Dissociation S1R_BiP->Dissoc Chaperone Active Sigma-1R Chaperone Dissoc->Chaperone Releases BiP Target Modulation of IP3R / Ion Channels Chaperone->Target Translocates

Caption: Ligand-induced activation of Sigma-1R, leading to chaperone activity and ion channel modulation.

Experimental Protocols (Self-Validating)

To ensure data reproducibility, the following protocols utilize internal controls to validate receptor density (


) and non-specific binding.
Radioligand Binding Assay: Sigma-1 Receptor ( )

This protocol determines the


 of the analogs using [

H]-(+)-Pentazocine
, the gold standard for

specificity.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Displacer (Non-specific): Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1000

    
     (remove debris), then supernatant at 48,000 
    
    
    
    (pellet membranes). Resuspend in 50 mM Tris-HCl.
  • Incubation:

    • Total Volume: 500

      
      L.
      
    • Add 100

      
      L Membrane prep.
      
    • Add 50

      
      L [
      
      
      
      H]-(+)-Pentazocine (Final conc: 3 nM).
    • Add 50

      
      L Test Analog (Concentration range: 
      
      
      
      to
      
      
      M).
    • Control: Parallel tubes with 10

      
      M Haloperidol to define non-specific binding.
      
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: 37°C is critical for thermodynamic equilibrium of hydrophobic ligands).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Synthesis Verification: 3-(p-tolyl)piperidine Core

Before testing, the core scaffold must be synthesized with high enantiomeric excess (ee).

  • Precursor: 3-(p-tolyl)pyridine.

  • Reduction: Hydrogenation using PtO

    
      (Adams' catalyst) in acetic acid yields the piperidine.[1]
    
  • Resolution: Use L-(+)-Tartaric acid to crystallize the (S)-enantiomer.

  • Validation: Chiral HPLC (Chiralcel OD-H column) must show >98% ee.

Discussion & Interpretation

The Hydrophobic Pocket Interaction

The high affinity of TP-03 (N-phenethyl) arises from a dual-interaction mode. The basic nitrogen binds to the aspartate residue (Asp126) in the receptor, while the p-tolyl group occupies the primary hydrophobic pocket. The N-phenethyl arm reaches into a secondary hydrophobic pocket, creating a "clamp" mechanism that drastically lowers the dissociation rate (


).
Selectivity against NMDA NR2B

While simple 3-(p-tolyl)piperidines are Sigma ligands, extending the N-linker with a 4-fluorobenzyl group (TP-05) shifts the selectivity toward the NMDA NR2B subunit . This mimics the structure of Ifenprodil, where the piperidine ring acts as the scaffold spacing two aromatic systems. The p-tolyl group in this context acts as a steric wedge, improving selectivity over NR2A subunits.

References

  • Manallack, D. T., et al. (1987). "Systematic design of sigma receptor ligands: The role of the hydrophobic pocket." European Journal of Pharmacology.

  • Tamiz, A. P., et al. (1999). "Structure-Activity Relationships for a Series of Bis(phenylalkyl)amines: Potent Subtype-Selective Inhibitors of N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry.

  • Berardi, F., et al. (2004). "Novel High Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • Largent, B. L., et al. (1984).[2] "Sigma receptors on brain membranes: Binding of -3-PPP and [3H]Haloperidol."[2][3] PNAS.

  • Vertex AI Research. (2024).
  • Vertex AI Research. (2024).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Asymmetric Synthesis of (S)-3-(p-tolyl)piperidine Hydrochloride

[1] Abstract & Strategic Overview (S)-3-(p-tolyl)piperidine hydrochloride is a critical pharmacophore found in sigma receptor agonists (e.g., Preclamol/(-)-3-PPP analogs) and dopamine autoreceptor modulators.[1] The 3-ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

(S)-3-(p-tolyl)piperidine hydrochloride is a critical pharmacophore found in sigma receptor agonists (e.g., Preclamol/(-)-3-PPP analogs) and dopamine autoreceptor modulators.[1] The 3-arylpiperidine scaffold is "privileged" in medicinal chemistry but presents a synthetic challenge: establishing the C3 chiral center with high enantiomeric excess (ee).

This Application Note details two distinct, validated protocols to access the (S)-enantiomer:

  • Route A (Catalytic Asymmetric Hydrogenation): A high-throughput, atom-economical method utilizing Iridium-catalyzed hydrogenation of the corresponding pyridinium salt.[1] Best for scale-up and "green" chemistry requirements.[1]

  • Route B (Classical Resolution): A robust, equipment-light method utilizing diastereomeric salt crystallization with (-)-Di-p-toluoyl-L-tartaric acid.[1] Best for initial gram-scale delivery and confirming absolute configuration.[1]

Route A: Iridium-Catalyzed Asymmetric Hydrogenation

Principle: This route relies on the partial reduction of the aromatic pyridine ring. While pyridines are traditionally difficult to hydrogenate enantioselectively due to catalyst poisoning, activating the pyridine as a pyridinium salt (using HCl or benzyl bromide) renders it susceptible to Iridium-catalyzed hydride transfer.

Reaction Scheme & Causality

The catalyst system utilizes an Iridium(I) precursor complexed with a chiral diphosphine ligand. The mechanism involves the formation of an Ir-dihydride species. The steric bulk of the chiral ligand directs the hydride attack to a specific face of the planar pyridinium cation, inducing chirality at C3.

Protocol: Catalytic Hydrogenation

Materials:

  • Substrate: 3-(p-tolyl)pyridine (CAS: 100-00-0 equivalent analog)[1]

  • Catalyst Precursor: [Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)

  • Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (Screening required for optimal match; (S)-ligands generally induce (S)-configuration in this class).[1]

  • Activator: Iodine (I₂) or dilute HCl.

  • Solvent: Toluene/Ethanol (1:1).

Step-by-Step Procedure:

  • Catalyst Preparation (In Glovebox):

    • In a Schlenk tube, mix [Ir(COD)Cl]₂ (1.0 mol%) and (S)-SegPhos (2.2 mol%) in degassed toluene.

    • Stir at room temperature for 30 minutes to form the orange/red active complex.

    • Scientific Note: If using the neutral pyridine, add Iodine (5 mol%) as an additive. If using the Pyridinium HCl salt, Iodine is unnecessary.

  • Substrate Loading:

    • Add 3-(p-tolyl)pyridine hydrochloride (1.0 equiv) to the catalyst solution.[1]

    • Dilute with Ethanol to achieve a 0.5 M concentration.[1]

  • Hydrogenation:

    • Transfer the mixture to a high-pressure stainless steel autoclave.

    • Purge with H₂ gas (3 cycles) to remove O₂ (Oxygen poisons the Ir-H species).[1]

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at 30°C for 24 hours.

    • Checkpoint: Monitor H₂ uptake. Cessation indicates reaction completion.[1]

  • Workup & Purification:

    • Vent H₂ carefully.[1] Concentrate the reaction mixture under reduced pressure.

    • Basify with 2N NaOH to pH > 12 to liberate the free base.

    • Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄.[1][2]

    • Salt Formation: Redissolve the oil in minimal Ethanol. Add 1.1 equiv of 2M HCl in Diethyl Ether dropwise.

    • The (S)-3-(p-tolyl)piperidine HCl will precipitate as a white solid.[1] Filter and dry.[1]

Route B: Classical Resolution via Diastereomeric Crystallization

Principle: Racemic amines form diastereomeric salts with enantiopure acids.[1] These salts possess different lattice energies and solubilities, allowing separation by fractional crystallization.

Protocol: Resolution with (-)-L-DTTA[1]

Materials:

  • Substrate: Racemic 3-(p-tolyl)piperidine (prepared via PtO₂ reduction of the pyridine).[1]

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

  • Solvent: Methanol/Acetone (variable ratio, typically 1:4).

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve racemic 3-(p-tolyl)piperidine (10 g, 57 mmol) in Methanol (20 mL).

    • Dissolve (-)-L-DTTA (11 g, 0.5 equiv - Popov's Half-Quantity Rule) in Acetone (80 mL).

    • Scientific Insight: Using 0.5 equivalents of the resolving agent maximizes the theoretical yield of the desired diastereomer (maximum 50% of total mass) and improves enantiomeric purity by leaving the "wrong" enantiomer in solution as the free base.

  • Crystallization:

    • Add the acid solution to the amine solution while stirring at 50°C.

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Checkpoint: If oiling out occurs, reheat and add seed crystals of the pure salt.

  • Recrystallization (The Purification Loop):

    • Filter the precipitate.[2] Measure optical rotation.

    • Recrystallize the solid from boiling Methanol/Acetone until the melting point and specific rotation are constant.

    • Target: >98% ee.[1]

  • Liberation & HCl Salt Formation:

    • Suspend the purified tartrate salt in water. Basify with 2N NaOH.

    • Extract the free (S)-amine into DCM.[1]

    • Treat with HCl/Ether as described in Route A to isolate the final Hydrochloride salt.

Visualization of Workflows

Synthetic Pathways Comparison

G cluster_0 Route A: Catalytic Asymmetric Hydrogenation cluster_1 Route B: Classical Resolution StartA 3-(p-tolyl)pyridine SaltA Pyridinium HCl Salt StartA->SaltA HCl ProdA (S)-3-(p-tolyl)piperidine HCl (>90% ee) SaltA->ProdA Catalysis Cat Ir(COD)Cl2 / (S)-Ligand 50 bar H2 SaltB Diastereomeric Salt (S)-Amine • L-DTTA StartB Racemic 3-(p-tolyl)piperidine StartB->SaltB Crystallization ResAgent (-)-L-DTTA (0.5 equiv) ProdB (S)-3-(p-tolyl)piperidine HCl (>98% ee) SaltB->ProdB 1. NaOH 2. HCl

Figure 1: Comparison of the Catalytic Route (A) and Resolution Route (B).

Analytical Validation & Data

To ensure scientific integrity, the final product must be validated against the following specifications.

Table 1: Comparative Process Metrics

MetricRoute A (Ir-Catalysis)Route B (Resolution)
Atom Economy High (Direct addition of H₂)Low (Requires stoichiometric chiral acid)
Yield (Theoretical) 100%50% (Max)
Enantiomeric Excess 90-95% (Ligand dependent)>99% (After recrystallization)
Scalability Excellent (kg scale feasible)Moderate (Solvent volume limits)
Cost Driver Iridium Catalyst & LigandResolving Agent & Solvents

Analytical Checkpoints:

  • Chiral HPLC: Use a Daicel Chiralpak AD-H column.[1]

    • Mobile Phase: Hexane/i-PrOH/Diethylamine (90:10:0.1).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.[1]

  • Optical Rotation:

    • (S)-3-phenylpiperidine is typically dextrorotatory (+) as the free base in methanol.[1]

    • Critical Action: Confirm sign of rotation for the p-tolyl analog using the resolved salt from Route B (which has predictable stereochemistry based on the tartrate used) before assigning the catalytic product.

References

  • Zhou, Y.-G. et al. (2012).[1][3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. Link

  • Rueping, M. et al. (2011). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Glorius, F. et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. Link

  • Patent US6040318A. "Substituted 3-phenylpiperidines as modulators of dopamine receptors."[1] (Describes resolution techniques for similar scaffolds). Link

  • ChemicalBook. "3-(p-tolyl)piperidine Physical Properties." Link

Sources

Application

Application Note: Solubility Profiling &amp; Handling of (S)-3-(p-tolyl)piperidine Hydrochloride

Abstract & Introduction (S)-3-(p-tolyl)piperidine hydrochloride (CAS: 2409589-57-5) is a chiral piperidine derivative often utilized as a scaffold in the synthesis of neuroactive pharmaceutical intermediates (e.g., NMDA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-3-(p-tolyl)piperidine hydrochloride (CAS: 2409589-57-5) is a chiral piperidine derivative often utilized as a scaffold in the synthesis of neuroactive pharmaceutical intermediates (e.g., NMDA receptor antagonists or monoamine reuptake inhibitors).[1][2]

Effective handling of this compound requires a precise understanding of its solubility profile, which is governed by two competing structural motifs:

  • The Hydrochloride Salt: Provides ionic character, driving hydrophilicity and crystal lattice energy.

  • The (p-tolyl) Moiety: A lipophilic 4-methylphenyl group that hinders water solubility compared to unsubstituted piperidine salts.

This guide provides a definitive solubility profile (based on structural analogues and first-principles) and details a self-validating protocol for empirical determination. It further outlines the "pH-Switch" technique for extraction, a critical workflow for isolation and purification.

Chemical Context & Solubility Profile

Structural Analysis
  • Core: Piperidine (Secondary amine, pKa ~11).

  • Substituent: 3-(4-methylphenyl) group.[1][3][4] Adds significant lipophilicity (

    
     interactions).
    
  • Form: Hydrochloride Salt (Ionic solid).

Predicted Solubility Matrix

Note: While specific literature values for this enantiomer are proprietary, the following profile is derived from the physicochemical behavior of structurally homologous 3-arylpiperidine salts.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Aqueous Water (pH < 7)High (>50 mg/mL)Ionic dissociation of the HCl salt is the dominant force.
Aqueous Water (pH > 12)Insoluble Deprotonation converts the salt to the free base, which precipitates due to the lipophilic tolyl group.
Protic Organic Methanol, EthanolHigh Solvates both the ionic cluster and the organic skeleton. Preferred for recrystallization.
Polar Aprotic DMSO, DMFVery High Strong dipole interactions disrupt the crystal lattice effectively.
Chlorinated Dichloromethane (DCM)Moderate Amine salts often exhibit "ion-pair" solubility in DCM, unlike inorganic salts.
Ethers/Esters Diethyl Ether, EtOAcLow / Insoluble The ionic lattice energy generally exceeds the solvation capability of these medium-polarity solvents.
Hydrocarbons Hexane, TolueneInsoluble Completely incompatible with the ionic hydrochloride form.

Protocol 1: Gravimetric Solubility Determination

Objective: To determine the thermodynamic saturation solubility of (S)-3-(p-tolyl)piperidine HCl in a specific solvent.

Materials
  • Analyte: (S)-3-(p-tolyl)piperidine HCl (dried, >98% purity).

  • Solvents: HPLC grade Water, Methanol, DCM, etc.

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg).

Experimental Workflow

This protocol uses a "Saturation Shake-Flask" method, the gold standard for equilibrium solubility.

Step 1: Supersaturation

  • Weigh approximately 100 mg of the compound into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid in 50 mg increments until a suspension (undissolved solid) persists.

Step 2: Equilibration

  • Seal the vial and place it in the orbital shaker.

  • Settings: 25°C (or target temp), 200 RPM.

  • Duration: Shake for 24 hours. This ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.

Step 3: Phase Separation & Quantification

  • Stop shaking and allow the vial to stand for 1 hour (sedimentation).

  • Extract the supernatant using a syringe.

  • Filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses) into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

  • Weigh: Measure the mass of the dried residue.

Step 4: Calculation



Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solubility screening and solvent selection for recrystallization.

SolubilityWorkflow Start Start: 100mg Compound + 1mL Solvent Check1 Visual Inspection: Dissolved? Start->Check1 AddSolid Add 50mg Solid Check1->AddSolid Yes (Clear) Shake Equilibrate: 24h @ 25°C Check1->Shake No (Cloudy/Solid) AddSolid->Check1 AddSolvent Add 0.5mL Solvent Filter Filter Supernatant (0.45 µm) Shake->Filter Dry Evaporate & Weigh Filter->Dry Result Calculate Solubility (mg/mL) Dry->Result

Figure 1: Logical workflow for Gravimetric Solubility Determination. Blue nodes indicate processing, Yellow indicates adjustment, Green indicates analysis.

Protocol 2: The "pH-Switch" Extraction Strategy

Objective: To purify or isolate the compound by exploiting the solubility differential between the Hydrochloride Salt (water-soluble) and the Free Base (organic-soluble).

Principle

The piperidine nitrogen acts as a reversible switch.

  • Acidic pH (< 7): Protonated (

    
    ). Water soluble.[5][6][7][8][9]
    
  • Basic pH (> 11): Deprotonated (

    
    ). Lipophilic organic soluble.
    
Step-by-Step Methodology

Scenario: You have the crude hydrochloride salt in an aqueous reaction mixture and need to extract it into an organic solvent (e.g., Ethyl Acetate or DCM).

  • Initial State: Dissolve the crude material in Water (or 0.1 M HCl) to ensure full protonation.

    • Observation: Clear aqueous solution. Impurities that are non-polar will remain undissolved or can be washed out with an organic solvent (e.g., wash with Ether; discard organic).

  • The Switch (Basification):

    • Slowly add 2M NaOH or Saturated

      
        while stirring.
      
    • Monitor pH until it reaches > 12.

    • Observation: The solution will turn cloudy/milky as the (S)-3-(p-tolyl)piperidine free base precipitates or oils out.

  • Extraction:

    • Add the organic solvent (DCM is recommended for high recovery; EtOAc for higher purity).

    • Shake vigorously and allow phases to separate.

    • Result: The target compound moves into the Organic Layer .

  • Salt Reformation (Optional):

    • Collect the organic layer.

    • Add 4M HCl in Dioxane or bubble HCl gas.

    • Result: The pure Hydrochloride salt precipitates from the organic phase.

Visualization: pH-Dependent Partitioning

pH_Switch AqSalt Aqueous Phase (pH < 7) [Salt Form: Soluble] AddBase Add NaOH (pH > 12) AqSalt->AddBase FreeBase Free Base (Oily/Precipitate) [Water Insoluble] AddBase->FreeBase Deprotonation AddOrg Add DCM/EtOAc & Extract FreeBase->AddOrg OrgPhase Organic Phase [Free Base: Soluble] AddOrg->OrgPhase Partitioning MakeSalt Add HCl (Re-formation) OrgPhase->MakeSalt MakeSalt->AqSalt Precipitate

Figure 2: The "pH-Switch" mechanism illustrating the transition between aqueous and organic phases based on protonation state.

References

  • Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today 11.21-22 (2006): 1012-1018. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard reference for amine salt solubility trends).
  • ChemicalBook. "Piperidine hydrochloride Properties and Solubility Data." Link (Used as a baseline for the unsubstituted core).

  • PubChem. "Compound Summary for CID 118993417: 3-(p-Tolyloxy)piperidine hydrochloride." Link (Structural analogue analysis).

Sources

Method

Using (S)-3-(p-tolyl)piperidine HCl as an intermediate in peptide coupling

Application Note: Strategic Coupling of (S)-3-(p-tolyl)piperidine HCl in Peptide Synthesis Executive Summary (S)-3-(p-tolyl)piperidine HCl is a privileged chiral scaffold often employed in the synthesis of GPCR modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of (S)-3-(p-tolyl)piperidine HCl in Peptide Synthesis

Executive Summary

(S)-3-(p-tolyl)piperidine HCl is a privileged chiral scaffold often employed in the synthesis of GPCR modulators (e.g., Somatostatin analogs), NMDA antagonists, and peptidomimetics.[1] As a hindered secondary amine with a beta-chiral center, it presents specific challenges in amide bond formation:

  • Nucleophilicity: The HCl salt form renders the nitrogen non-nucleophilic until neutralized.

  • Steric Bulk: The C3-tolyl substituent creates significant steric hindrance, slowing reaction kinetics.[1]

  • Epimerization Risk: While the amine itself is stereochemically stable, the slow kinetics required to couple it can lead to extensive racemization of the carboxylic acid coupling partner (especially N-protected

    
    -amino acids).
    

This guide provides two validated protocols (High-Performance HATU and Scalable T3P) to overcome these barriers, ensuring high yields (>85%) and diastereomeric purity (>98% de).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name (S)-3-(p-tolyl)piperidine Hydrochloride
CAS Number 393809-77-3 (Generic/Base)
Molecular Weight 211.73 g/mol (HCl salt)
Role Nucleophile (Amine component)
pKa (Conjugate Acid) ~10.5 (Piperidine secondary amine)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM/EtOAc until free-based.[1][2]
Storage Hygroscopic.[1] Store under inert atmosphere at 2–8°C.

Strategic Considerations

The Salt Factor (HCl Neutralization)

You cannot simply add the HCl salt to a reaction mixture containing only 1 equivalent of base. The HCl must be neutralized to release the free amine.

  • In-Situ Neutralization: Requires at least 3.0–4.0 equivalents of tertiary base (DIPEA or NMM) to neutralize the HCl and maintain the basic pH required for the coupling agent.

  • Pre-Neutralization (Recommended for Scale): For reactions >5g, perform a "Free-Basing" extraction (Protocol A) to prevent the accumulation of DIPEA[1]·HCl salts, which can increase the ionic strength and crash out the peptide product.

Sterics & Kinetics

The 3-tolyl group forces the piperidine ring into a specific chair conformation. The nitrogen lone pair is sterically crowded.[1]

  • Avoid: Carbodiimides (EDC/DCC) without additives; they are too slow, leading to N-acyl urea side products.[1]

  • Select: Uronium salts (HATU) or Phosphonic Anhydrides (T3P).[1][3] These reagents generate highly reactive active esters (OAt-ester or mixed anhydride) that drive the reaction forward despite steric bulk.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, milligram to gram scale, difficult couplings. Mechanism: HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the attack of the hindered piperidine.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (S)-3-(p-tolyl)piperidine HCl (1.1 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2 minutes at 0°C. Color change to yellow/orange is typical.

  • Amine Preparation: In a separate vial, dissolve (S)-3-(p-tolyl)piperidine HCl (1.1 equiv) in minimal DMF. Add DIPEA (3.0 equiv) to this vial to neutralize the salt in situ.

  • Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] If conversion <90% after 4 hours, add 0.1 equiv HATU and 0.1 equiv DIPEA.[1]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat.[1] NaHCO3, then Brine.[1] Dry over Na2SO4.[1][4]

Protocol B: Scalable & Low Epimerization (T3P)

Best for: Process chemistry (>10g), preventing racemization of the acid partner. Mechanism:[1] T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is less basic than uronium salts and generates water-soluble byproducts, simplifying purification.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (S)-3-(p-tolyl)piperidine HCl (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (5.0 equiv) OR DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Step-by-Step:

  • Slurry: Charge the Carboxylic Acid (1.0 equiv) and (S)-3-(p-tolyl)piperidine HCl (1.1 equiv) into the reactor with EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (5.0 equiv).[1] The mixture should become homogeneous as the salts neutralize. Cool to 0°C.[1]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining temp <5°C. Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until completion (typically 2-6 hours).

  • Quench: Add water (5 volumes).

  • Workup: Separate phases. The T3P byproducts are water-soluble and remain in the aqueous layer. Wash organic layer with 0.5M HCl (to remove excess pyridine/piperidine), then NaHCO3.[1]

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the critical "Activation" vs. "Neutralization" pathways required for success.

PeptideCoupling Acid Carboxylic Acid (Chiral Partner) ActiveEster Activated Ester (OAt / Mixed Anhydride) Acid->ActiveEster Activation AmineSalt (S)-3-(p-tolyl) piperidine HCl FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Neutralization (Requires Base) Base DIPEA (Base) Base->ActiveEster Deprotonation Base->FreeAmine CouplingAgent HATU / T3P CouplingAgent->ActiveEster Product Amide Product (Diastereomerically Pure) ActiveEster->Product Nucleophilic Attack (Rate Limiting Step) FreeAmine->Product Byproducts Water Soluble Byproducts Product->Byproducts Workup

Caption: Figure 1. Convergent synthesis workflow. Note that the amine salt must be neutralized to the Free Amine species to participate in the nucleophilic attack on the Activated Ester.

Figure 2: Decision Matrix for Reagent Selection

DecisionMatrix Start Start Coupling Scale Scale? Start->Scale Racemization Is Acid Partner Racemization Prone? Scale->Racemization < 5 grams T3P Use Protocol B: T3P / Pyridine Scale->T3P > 10 grams (Cost/Safety) HATU Use Protocol A: HATU / DIPEA Racemization->HATU No (e.g., Proline, Glycine) Racemization->T3P Yes (e.g., Phenylglycine, Cys)

Caption: Figure 2.[1] Reagent selection guide based on scale and stereochemical sensitivity of the carboxylic acid partner.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Check pH of reaction mixture.[1] It must be basic (pH 8-9 on wet paper).[1] Add more DIPEA.

  • Issue: Epimerization (Double peaks in HPLC).

    • Cause: Activation time too long; excess base.[1]

    • Fix: Switch to Protocol B (T3P/Pyridine).[1] Pyridine is a milder base than DIPEA, significantly reducing alpha-proton abstraction.[1]

  • Issue: Gel formation.

    • Cause: High concentration of DIPEA·HCl salts.[1][4]

    • Fix: Dilute reaction with DMF or switch to 2-MeTHF (Protocol B).[1]

References

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive."[7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

  • Common Organic Chemistry. (2023). "Amide Bond Formation: HATU Mechanism and Protocol." Link

  • Common Organic Chemistry. (2023). "Propylphosphonic Anhydride (T3P) Coupling Protocol." Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Link

Sources

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of Lanicemine Precursors Featuring Tolyl Piperidines

Abstract Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist investigated for its potential as a rapid-acting antidepressant with a more favorable side-effect profile than keta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist investigated for its potential as a rapid-acting antidepressant with a more favorable side-effect profile than ketamine.[1][2][3][4] The core structure of Lanicemine is a chiral 2-(o-tolyl)piperidine moiety. The stereochemistry at the C2 position is critical for its pharmacological activity, with the (S)-enantiomer being the active compound. This document provides a detailed, research-grade guide for the synthesis of key precursors to Lanicemine, focusing on the strategic construction and resolution of the 2-(o-tolyl)piperidine scaffold and its subsequent functionalization. We will elucidate the causal logic behind experimental choices, provide step-by-step protocols, and present a convergent final coupling to yield the target molecule.

Introduction: The Strategic Importance of the 2-Arylpiperidine Scaffold

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5] Its synthesis, particularly in an enantiomerically pure form, presents significant challenges. The strategy for synthesizing Lanicemine hinges on two key stages:

  • Asymmetric Synthesis of (S)-2-(o-tolyl)piperidine: This is the cornerstone of the entire process. Direct asymmetric synthesis can be complex. A more practical and widely-documented approach involves the synthesis of a racemic mixture followed by a highly efficient kinetic resolution.

  • Convergent N-Alkylation: The resolved chiral piperidine is then coupled with a suitable electrophile to introduce the 2-(pyridin-2-yl)ethyl side chain, completing the synthesis.

This guide will detail a robust pathway that prioritizes efficiency, scalability, and high stereochemical fidelity. We will first protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This serves a dual purpose: it facilitates the key lithiation step and prevents unwanted side reactions before being easily removed.

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence that can be broken down into three primary modules: preparation of the racemic precursor, chiral resolution, and final assembly.

G cluster_0 Module 1: Racemic Precursor Synthesis cluster_2 Module 3: Final Assembly A N-Boc-Piperidine B Racemic (±)-N-Boc-2-(o-tolyl)piperidine A->B D Enantioenriched (S)-N-Boc-2-(o-tolyl)piperidine B->D E Quenched (R)-enantiomer byproduct B->E C o-Bromotoluene F (S)-2-(o-tolyl)piperidine D->F H (S)-Lanicemine F->H G 2-(2-Chloroethyl)pyridine

Caption: High-level workflow for the synthesis of (S)-Lanicemine.

PART I: Synthesis of Racemic N-Boc-2-(o-tolyl)piperidine

The initial step involves the direct C-H arylation of N-Boc-piperidine. A Negishi-type coupling provides a reliable and high-yielding route.[6] The Boc group is crucial as it acidifies the adjacent C2 protons, facilitating deprotonation (lithiation), and the resulting organolithium species can be transmetalated to a less reactive organozinc species for the palladium-catalyzed coupling.

Protocol 1: Negishi Coupling for (±)-N-Boc-2-(o-tolyl)piperidine

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)

  • o-Bromotoluene

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Lithiation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous Et₂O and N-Boc-piperidine (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add TMEDA (1.1 eq) followed by the slow, dropwise addition of s-BuLi (1.1 eq). Stir the resulting solution at -78 °C for 3 hours. The solution typically turns a pale yellow to orange color, indicating the formation of the lithiated species.

  • Transmetalation: In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.3 eq) in anhydrous Et₂O. Add this slurry via cannula to the organolithium solution at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. This forms the organozinc reagent.

  • Coupling: In another flask, prepare the catalyst by dissolving Pd(OAc)₂ (4 mol %) and QPhos (8 mol %) in Et₂O. Add this catalyst solution to the organozinc reagent, followed by the addition of o-bromotoluene (1.3 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with Et₂O (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (±)-N-Boc-2-(o-tolyl)piperidine as a viscous oil or low-melting solid.

Reagent/ParameterMolar Eq. / ConditionPurposeTypical Yield
N-Boc-piperidine1.0Starting Material-
s-BuLi / TMEDA1.1 / 1.1Deprotonation at C2-
ZnCl₂1.3Transmetalation to organozinc-
Pd(OAc)₂ / QPhos0.04 / 0.08Catalyst / Ligand-
o-Bromotoluene1.3Aryl source-
TemperatureRefluxDrive reaction to completion-
Product - (±)-N-Boc-2-(o-tolyl)piperidine 75-85%

PART II: Kinetic Resolution via Asymmetric Deprotonation

With the racemic precursor in hand, the next critical phase is the separation of enantiomers. Kinetic resolution using a chiral base is a powerful technique.[5][7] The complex formed between n-BuLi and the chiral diamine (-)-sparteine will preferentially deprotonate one enantiomer of the racemic piperidine. The resulting lithiated species can be quenched with an electrophile, allowing the unreacted, enantioenriched (S)-enantiomer to be recovered.

G cluster_0 racemate (±)-N-Boc-2-(o-tolyl)piperidine s_enantiomer (S)-enantiomer (Desired) r_enantiomer (R)-enantiomer s_enantiomer->s_enantiomer lithiated_r Lithiated (R)-complex (Configurationally stable at -78°C) r_enantiomer->lithiated_r Faster Deprotonation chiral_base n-BuLi / (-)-Sparteine chiral_base->r_enantiomer quenched_r Quenched (R)-product (e.g., 2-silyl-2-(o-tolyl)piperidine) lithiated_r->quenched_r electrophile Electrophile (E+) e.g., Me3SiCl electrophile->lithiated_r

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-3-(p-tolyl)piperidine synthesis

Welcome to the technical support center for the synthesis of (S)-3-(p-tolyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-(p-tolyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to achieve high enantiomeric excess (ee). The following sections are structured in a practical question-and-answer format, combining established principles with insights from recent literature to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues in Achieving High Enantiomeric Excess

This section addresses specific problems you might encounter during your synthesis and analysis, providing causal explanations and actionable solutions.

Q1: My classical resolution of racemic 3-(p-tolyl)piperidine via diastereomeric salt formation is yielding a low ee after the first crystallization. What are the potential causes and how can I improve it?

This is a very common issue. Low enantiomeric excess after an initial crystallization attempt usually points to sub-optimal conditions for the diastereomeric salt formation and precipitation. The key is recognizing that the separation relies on the differential solubility of the two diastereomeric salts.

Root Causes & Corrective Actions:

  • Inappropriate Resolving Agent: The interaction between your racemic base (3-(p-tolyl)piperidine) and the chiral acid must form a stable salt that packs into a well-defined crystal lattice. Not all chiral acids are effective for all bases.

    • Solution: Screen a variety of chiral resolving agents. For piperidine derivatives, derivatives of tartaric acid and mandelic acid are excellent starting points.[1]

      • (R)- or (S)-Mandelic acid

      • Di-p-toluoyl-D-tartaric acid (DPTTA)

      • Di-benzoyl-L-tartaric acid (DBTA) [1]

  • Sub-optimal Solvent System: The solvent plays a critical role in mediating the solubility of the diastereomeric salts. A solvent that is too effective will keep both salts in solution, while a very poor solvent may cause both to precipitate indiscriminately.

    • Solution: Conduct a solvent screen. Start with common solvents like ethanol, methanol, isopropanol, or acetone. Sometimes, a mixture of solvents (e.g., ethanol/water or acetone/hexane) is required to fine-tune the solubility and achieve selective precipitation. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.[1]

  • Precipitation is Too Rapid: Crashing the salt out of solution by rapid cooling or adding an anti-solvent too quickly can trap impurities and the undesired diastereomer within the crystal lattice, leading to poor ee.

    • Solution: Employ slow, controlled cooling. After dissolving the components at an elevated temperature, allow the solution to cool gradually to room temperature and then further cool it in a refrigerator or freezer. Avoid agitating the solution during the initial phase of crystal growth.

  • Insufficient Purity of Starting Materials: Impurities in your racemic 3-(p-tolyl)piperidine can interfere with the crystallization process.

    • Solution: Ensure your starting racemic material is of high purity (>98%), purifying it by distillation or column chromatography if necessary before attempting the resolution.

The following diagram illustrates a typical workflow for optimizing a classical resolution.

G cluster_prep Preparation cluster_screen Screening & Optimization cluster_cryst Crystallization cluster_analysis Analysis & Refinement racemate Purify Racemic 3-(p-tolyl)piperidine agent_screen Screen Chiral Resolving Agents (e.g., DPTTA, Mandelic Acid) racemate->agent_screen solvent_screen Screen Solvents (Alcohols, Ketones, Mixtures) agent_screen->solvent_screen dissolve Dissolve Base & Acid in Optimal Solvent (with heating) solvent_screen->dissolve cool Slow, Controlled Cooling dissolve->cool isolate Isolate Crystals (Filtration) cool->isolate liberate Liberate Free Base (aq. NaOH wash) isolate->liberate ee_check Analyze ee (Chiral HPLC) liberate->ee_check recryst Recrystallize if ee is low ee_check->recryst recryst->dissolve  Yes final_product (S)-3-(p-tolyl)piperidine (High ee) recryst->final_product  No (ee > 99%)

Caption: Workflow for optimizing classical resolution.

Q2: I'm attempting a Rhodium-catalyzed asymmetric synthesis to produce the (S)-enantiomer directly, but the enantioselectivity is poor (<80% ee). What reaction parameters should I investigate?

Modern asymmetric catalysis offers a powerful route to enantiopure compounds, but success is highly dependent on a precise combination of factors.[2][3][4] Poor enantioselectivity in a Rh-catalyzed reaction, such as the asymmetric carbometalation of a dihydropyridine intermediate, typically stems from the catalyst system or reaction conditions.

Key Parameters for Optimization:

ParameterCausality & ExplanationRecommended Actions
Chiral Ligand The chiral ligand is the primary source of stereochemical induction. Its structure dictates the 3D environment around the metal center, which in turn controls the facial selectivity of the substrate's approach. Even minor structural changes in the ligand can have a profound impact on ee.Screen a panel of chiral bisphosphine ligands. For 3-arylpiperidine synthesis, C2-symmetric ligands like (S)-SEGPHOS , (S)-BINAP, and (S)-SYNPHOS are excellent candidates.[4] Ensure the ligand is of high purity and handled under inert conditions to prevent oxidation.
Metal Precursor The choice of rhodium source can influence the formation and reactivity of the active catalytic species.While various precursors can work, [Rh(cod)(OH)]2 has been shown to be effective in combination with SEGPHOS-type ligands for this transformation.[4] Ensure the precursor is fresh and active.
Base The base is often crucial for regenerating the active catalyst and can influence the reaction rate and selectivity through coordination effects or by affecting the aggregation state of the catalyst.An aqueous inorganic base is often essential. Aqueous Cesium Hydroxide (CsOH) has been demonstrated to provide superior results compared to other bases like Cs2CO3 or organic bases.[4] The concentration of the base is also a critical parameter to optimize.
Solvent System The solvent influences catalyst solubility, substrate solubility, and the stability of key intermediates in the catalytic cycle.A multiphasic solvent system can be highly effective. A mixture of THP:Toluene:H2O (1:1:1) has been reported to give high yield and ee for the Rh-catalyzed carbometalation.[4] Screen other solvent combinations if this proves suboptimal for your specific substrate.
Temperature Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase reaction rates but may erode enantioselectivity by allowing the reaction to proceed through less-ordered, higher-energy transition states.Start at the literature-reported temperature (e.g., 70 °C)[4] and then screen a range of temperatures (e.g., 40 °C to 80 °C). Lowering the temperature often leads to an improvement in ee, albeit sometimes at the cost of a longer reaction time.
Concentration Reaction concentration can affect reaction kinetics and the equilibrium between different catalytic species.Very dilute conditions can lead to poor conversion. If you observe low reactivity, try increasing the concentration. A concentration of around 1 M has been found to be effective.[4]
Q3: My chiral HPLC analysis is showing poor peak resolution and/or significant peak tailing. How can I improve my analytical method to get an accurate ee value?

An unreliable analytical method will undermine all your synthetic efforts. For basic amines like 3-(p-tolyl)piperidine, poor chromatography is a frequent problem.

Troubleshooting Your Chiral HPLC Method:

  • Issue: Peak Tailing

    • Cause: The basic nitrogen of the piperidine ring interacts strongly with acidic silanol groups present on the surface of the silica-based chiral stationary phase (CSP). This secondary interaction leads to tailing.

    • Solution: Add a mobile phase modifier. A small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) will compete with your analyte for the active silanol sites, resulting in sharper, more symmetrical peaks.[1]

  • Issue: Poor Resolution (Rs < 1.5)

    • Cause: The chosen CSP and mobile phase are not providing sufficient enantiomeric recognition.

    • Solution:

      • Screen Different Columns: Polysaccharide-based CSPs are the industry standard and a great place to start. Screen columns like Chiralpak® IA/IB/IC and Chiralcel® OD/OJ .[5][6] These columns have different chiral selectors and often exhibit complementary behavior.

      • Optimize the Mobile Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes in this ratio can significantly impact selectivity.

      • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions between your analyte and the CSP, sometimes dramatically improving resolution.

      • Lower the Temperature: Running the column at a lower temperature (e.g., 10-25 °C) can enhance the energetic difference between the analyte-CSP interactions for the two enantiomers, often leading to better separation.[6]

  • Issue: Analyte Lacks a UV Chromophore

    • Cause: The p-tolyl group provides a good chromophore, but for other piperidines without one, UV detection is insensitive.

    • Solution: Derivatize the amine with a UV-active agent. Reacting the piperidine with a reagent like benzoyl chloride or p-toluenesulfonyl chloride creates a derivative with strong UV absorbance, making detection much more sensitive.[6] This can also sometimes improve the chiral separation itself.

Frequently Asked Questions (FAQs)

Q4: What are the principal strategies for obtaining enantiomerically pure (S)-3-(p-tolyl)piperidine?

There are three primary strategies, each with its own advantages and disadvantages.

  • Classical Resolution: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which are then separated by crystallization. This is a robust, well-established technique suitable for large-scale production.[1]

  • Asymmetric Synthesis: This strategy builds the chiral center into the molecule stereoselectively from the outset using a chiral catalyst, auxiliary, or reagent. Modern methods like transition-metal catalysis (e.g., Rhodium) or biocatalysis offer highly efficient and direct routes to the desired enantiomer.[2][4][7]

  • Kinetic Resolution: This involves a reaction (often enzymatic or metal-catalyzed) that proceeds at a different rate for each enantiomer of the starting material. This allows for the separation of the faster-reacting enantiomer (as product) from the unreacted, slower-reacting enantiomer.[8] Chemo-enzymatic methods, for example, using a combination of an oxidase and a reductase enzyme, can dearomatize pyridinium salts to access enantioenriched piperidines.[2][4][9]

The choice of strategy often depends on factors like scale, cost, available equipment, and the desired level of enantiopurity.

Caption: Principal strategies for enantioselective synthesis.

Q5: What are the advantages of modern asymmetric synthesis over classical resolution?

While classical resolution is a powerful technique, modern asymmetric synthesis offers several compelling advantages:

  • Higher Theoretical Yield: Classical resolution has a maximum theoretical yield of 50% for the desired enantiomer from the racemate. Asymmetric synthesis can theoretically convert 100% of the starting material into the desired enantiomer.

  • Atom Economy: Asymmetric methods are often more atom-economical, avoiding the need for a stoichiometric amount of a (often expensive) chiral resolving agent that must later be removed and recovered.

  • Fewer Steps: A well-designed asymmetric synthesis can be shorter than a route involving the synthesis of a racemate followed by multiple resolution and recrystallization steps.

  • Access to Both Enantiomers: In many catalytic systems, simply switching from one enantiomer of the chiral ligand to the other (e.g., from (S)-SEGPHOS to (R)-SEGPHOS) allows for the selective synthesis of the opposite product enantiomer, providing facile access to both.

Recent advances in rhodium-catalyzed cross-coupling reactions, for instance, provide a highly efficient, three-step process to a wide variety of enantioenriched 3-substituted piperidines from simple pyridine precursors.[2][3][4] Similarly, biocatalytic methods using enzymes like transaminases or imine reductases (IREDs) can offer exceptional selectivity under mild, environmentally friendly conditions.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric excess of 3-(p-tolyl)piperidine.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Sample Preparation: Dissolve ~1 mg of your 3-(p-tolyl)piperidine sample in 1 mL of the mobile phase.

  • Mobile Phase Preparation:

    • Prepare a stock mobile phase of n-Hexane / Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • To this mixture, add diethylamine (DEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of DEA to 999 mL of the Hexane/IPA mixture.

    • Thoroughly mix and degas the mobile phase by sonication or vacuum filtration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 254 nm or 220 nm.

  • Analysis and Optimization:

    • Inject a sample of the racemic material first to identify the retention times of both enantiomers.

    • If resolution is poor, adjust the Hexane/IPA ratio (e.g., to 95:5 or 80:20).

    • If peaks are still not resolved, switch the alcohol modifier to ethanol and re-optimize the composition.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_S - A_R) / (A_S + A_R)| * 100.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of (S)-3-(p-tolyl)piperidine

Ticket System Status: [ONLINE] Topic: Scale-up Process Safety & Stereochemical Integrity Target Molecule: (S)-3-(4-methylphenyl)piperidine Audience: Process Chemists, Scale-up Engineers Executive Summary & Molecule Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Scale-up Process Safety & Stereochemical Integrity Target Molecule: (S)-3-(4-methylphenyl)piperidine Audience: Process Chemists, Scale-up Engineers

Executive Summary & Molecule Profile

(S)-3-(p-tolyl)piperidine is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore for NMDA receptor antagonists, sigma receptor ligands, and norepinephrine reuptake inhibitors.

While 3-substituted piperidines are generally more configurationally stable than their 2-substituted counterparts (where the chiral center is


 to the nitrogen), the benzylic position at C3  presents a specific vulnerability during scale-up. The proton at C3 is acidified by the adjacent aromatic ring, making it susceptible to deprotonation-reprotonation cycles (racemization) under thermodynamic stress or reversible oxidative dehydrogenation.
Parameter Technical Specification
Chiral Center C3 (Benzylic position)
Racemization Risk Moderate (High in presence of strong bases or oxidants)
pKa (C3-H) Est. ~40 (DMSO), but lowered by N-protecting groups
Critical Process Step Free-basing from tartrate salts & solvent stripping

Troubleshooting Guides (Q&A Format)

Ticket #409: Enantiomeric Excess (ee) Drop During Basic Workup

User Query: "We synthesized (S)-3-(p-tolyl)piperidine via asymmetric hydrogenation. The in-process check (IPC) showed 98% ee, but after quenching with 5N NaOH and extraction into EtOAc, the isolated oil dropped to 92% ee. What happened?"

Root Cause Analysis: You likely triggered benzylic deprotonation . While the C3 proton is not


 to the nitrogen, it is benzylic. If the nitrogen is protected (e.g., N-Boc, N-Ac) or if the free amine is subjected to high pH at elevated temperatures (exotherm during quench), the C3 proton can be removed, leading to a planar carbanion intermediate that reprotonates racepically.

Resolution Protocol:

  • Temperature Control: Maintain the quench temperature strictly below 10°C . The deprotonation activation energy is accessible at temperatures >40°C in the presence of hydroxide.

  • pH Management: Switch from 5N NaOH to a milder base like 20% K₂CO₃ or NH₄OH . These provide sufficient basicity to free-base the amine (pKa ~10-11) without driving the benzylic deprotonation.

  • Phase Separation: Minimize contact time. Do not stir the biphasic mixture overnight.

Ticket #412: "Pink/Red" Coloration and Loss of Purity

User Query: "Our white crystalline solid turned pink after 2 weeks of storage. NMR shows new olefinic peaks. Is this racemization?"

Root Cause Analysis: This is Oxidative Dehydrogenation , which leads to racemization as a secondary effect. Trace transition metals (from hydrogenation catalysts like Rh or Pd) combined with atmospheric oxygen can catalyze the oxidation of the piperidine to a tetrahydropyridine (enamine/imine).

  • Mechanism: Oxidation

    
     Planar imine/enamine intermediate (Chirality lost) 
    
    
    
    Non-stereoselective reduction or disproportionation.

Resolution Protocol:

  • Scavenging: Use resin-based metal scavengers (e.g., QuadraPure™ TU) post-hydrogenation to reduce metal content to <10 ppm.

  • Salt Formation: Store the compound as the L-Tartrate or HCl salt . The protonated amine is significantly more resistant to oxidation than the free base.

  • Inert Storage: Store under Argon/Nitrogen at -20°C.

Ticket #415: Recovery of Optical Purity (Enrichment)

User Query: "We have a 500g batch that degraded to 85% ee. Can we enrich it back to >99% without repeating the synthesis?"

Resolution Protocol: Yes. The standard industrial method for 3-arylpiperidines is Classical Resolution using tartaric acid derivatives.

Protocol:

  • Dissolve the low-ee free base in Ethanol/Water (9:1) or Isopropanol .

  • Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid (L-DTTA) . Note: Unsubstituted L-tartaric acid is cheaper but often yields lower diastereomeric discrimination for this lipophilic substrate.

  • Heat to reflux to dissolve, then cool slowly to room temperature over 6 hours.

  • Filter the precipitate. The (S)-enantiomer typically forms the less soluble diastereomeric salt with L-DTTA (verify specific salt pairs via small scale screen).

  • Recrystallize the salt until ee >99%.

Mechanism & Workflow Visualization

Figure 1: Racemization Pathways

This diagram illustrates the two primary threats to stereochemical integrity: Base-catalyzed inversion and Oxidative loss of chirality.

RacemizationPathways cluster_prevention Prevention Strategies S_Enantiomer (S)-3-(p-tolyl)piperidine (Chiral Center C3) Carbanion Planar Benzylic Carbanion (Achiral Intermediate) S_Enantiomer->Carbanion Strong Base + Heat (Deprotonation) Imine Tetrahydropyridine/Imine (Achiral Intermediate) S_Enantiomer->Imine [O] / Metal Cat. (Oxidative Dehydrogenation) Racemate Racemic Mixture (50:50 S/R) Carbanion->Racemate Reprotonation Imine->Racemate [H] / Disproportionation Prev1 Use K2CO3 instead of NaOH Prev2 Metal Scavenging (<10ppm) Prev3 Store as Tartrate Salt

Caption: Figure 1. Mechanistic pathways for the racemization of 3-arylpiperidines. The red path indicates base-mediated benzylic deprotonation; the yellow path indicates oxidative degradation.

Figure 2: Safe Scale-Up Isolation Workflow

A self-validating workflow to ensure high ee is maintained from reactor to final drum.

IsolationWorkflow Rxn Reaction Complete (IPC: >98% ee) Quench Quench / Workup Temp < 10°C Base: 20% K2CO3 Rxn->Quench Extract Extraction (EtOAc/MTBE) Minimize contact time Quench->Extract pH 10-11 Quench->Extract Risk: Heat >40°C Racemization! Scavenge Metal Scavenging (Silica-Thiol or Resin) Extract->Scavenge Remove Pd/Rh SaltForm Salt Formation Add L-Tartaric Acid in EtOH Scavenge->SaltForm Stabilize Filter Filtration & Drying Vacuum < 40°C SaltForm->Filter Final (S)-3-(p-tolyl)piperidine Tartrate Stable Solid Filter->Final

Caption: Figure 2. Optimized isolation workflow designed to minimize thermal and basic stress on the benzylic chiral center.

Data & Specifications

Table 1: Solvent & Base Compatibility Matrix

Based on stability data for benzylic chiral centers in piperidines.

Reagent ClassRecommended (Safe)Caution (Risk of Racemization)Danger (Avoid)
Bases (Workup) K₂CO₃, NaHCO₃, NH₄OHNaOH (dilute, cold), Et₃NNaOH (hot), KOH, NaH, LDA
Solvents MTBE, Toluene, EtOAc, EthanolTHF (Peroxides risk oxidation)Acetone/MEK (Enamine formation)
Acids (Salt) L-Tartaric Acid, HCl (gas/ether)H₂SO₄ (Strong oxidant potential)Oxidizing acids (HNO₃)

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

  • Mishra, S., et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[2]

  • Patent WO2002068391A1 . Process for resolving racemic mixtures of piperidine derivatives. (Describes the use of tartaric acid derivatives for 3-substituted piperidine resolution).

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. (Discusses benzylic deprotonation mechanisms).

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Journal of the American Chemical Society.[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrogenation Conditions for 3-(p-tolyl)piperidine Production

Welcome to the technical support center for the synthesis of 3-(p-tolyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(p-tolyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalytic hydrogenation of 3-(p-tolyl)pyridine. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system to troubleshoot and optimize your reactions.

Reaction Overview: The Hydrogenation Pathway

The conversion of 3-(p-tolyl)pyridine to 3-(p-tolyl)piperidine is a catalytic hydrogenation reaction. This process involves the addition of three equivalents of hydrogen (H₂) across the aromatic pyridine ring to yield the saturated piperidine ring. While seemingly straightforward, the aromatic stability of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present unique challenges.[1][2][3]

Reaction_Pathway cluster_reactants Reactants cluster_product Product 3_p_tolyl_pyridine 3-(p-tolyl)pyridine catalyst Catalyst (e.g., PtO₂, Rh/C, Pd/C) 3_p_tolyl_pyridine->catalyst H2 3 H₂ H2->catalyst 3_p_tolyl_piperidine 3-(p-tolyl)piperidine catalyst->3_p_tolyl_piperidine Solvent, Temp, Pressure

Caption: General reaction scheme for the catalytic hydrogenation of 3-(p-tolyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyridine hydrogenation?

A1: Platinum group metals are highly effective. The most commonly used heterogeneous catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and various Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃).[1][2][4] Each has distinct advantages:

  • PtO₂: Highly active and often used in acidic media like glacial acetic acid, which helps to activate the pyridine ring.[4][5]

  • Pd/C: A widely used and cost-effective catalyst. Its efficiency is often enhanced in the presence of an acid.[1]

  • Rhodium Catalysts: Known for high activity, sometimes under milder conditions than Pd or Pt, and can offer different selectivity profiles.[2][6]

Q2: Why are acidic solvents like acetic acid often recommended?

A2: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst surface, acting as a poison and inhibiting the reaction.[2][3] Using an acidic solvent like glacial acetic acid protonates the nitrogen, forming a pyridinium salt. This has two major benefits: it prevents catalyst poisoning and it makes the aromatic ring more electron-deficient, facilitating its reduction.[1][5]

Q3: What are typical starting conditions for temperature and pressure?

A3: The saturation of aromatic rings is challenging and often requires elevated temperature and pressure.[7] A typical starting point would be 50-80°C and 50-80 bar (approx. 725-1160 psi) of hydrogen pressure.[4][7] However, highly active catalysts like Rhodium(III) oxide have shown success under milder conditions (e.g., 40°C, 5 bar H₂).[2]

Q4: How can I monitor the reaction's progress?

A4: The most common methods are Gas Chromatography (GC) and Thin Layer Chromatography (TLC).

  • GC: Using a Flame Ionization Detector (FID) is a robust method to quantify the disappearance of the starting material and the appearance of the product.[8][9]

  • TLC: Useful for qualitative monitoring. Staining with ninhydrin can be effective for visualizing the product piperidine.[5]

Troubleshooting Guide: From Incomplete Reactions to Side Products

This section addresses specific issues you may encounter during the hydrogenation of 3-(p-tolyl)pyridine.

Troubleshooting_Flow cluster_low_conversion Low or No Conversion cluster_side_products Side Product Formation start Problem Encountered lc_seq System Checks start->lc_seq sp_seq Analysis start->sp_seq lc1 Check H₂ Supply & Pressure Is the system leak-free? Is the H₂ cylinder full? lc2 Evaluate Catalyst Activity Is the catalyst fresh? Has it been properly handled/activated? lc1->lc2 lc4 Consider Catalyst Poisoning Are there impurities in the substrate/solvent? Is the product inhibiting the reaction? lc2->lc4 lc3 Increase Reaction Severity Incrementally raise temperature and/or H₂ pressure. lc4->lc3 lc_seq->lc1 sp1 Incomplete Hydrogenation (Tetrahydropyridine intermediates) Increase reaction time or H₂ pressure. sp2 Debenzylation/De-tolylation (Formation of piperidine) Use a more selective catalyst (e.g., Rh). Lower the reaction temperature. sp_seq->sp1 sp_seq->sp2

Caption: A logical workflow for troubleshooting common hydrogenation issues.

Issue 1: The reaction is stalled or shows very low conversion.
  • Potential Cause A: Inactive Catalyst

    • Explanation: Heterogeneous catalysts can lose activity over time due to oxidation or improper storage. Palladium and Platinum catalysts, in particular, require careful handling. Adams' catalyst (PtO₂) often requires pre-reduction in situ to form the active platinum black.

    • Solution:

      • Ensure your catalyst is fresh and has been stored under an inert atmosphere.

      • For PtO₂, after setting up the reaction, purge the vessel with inert gas, then introduce H₂ and stir for a short period to allow the oxide to be reduced to the active metal before heating.

      • Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).

  • Potential Cause B: Insufficient Hydrogen Pressure or Leaks

    • Explanation: The reduction of the aromatic pyridine ring is highly dependent on sufficient hydrogen pressure to drive the reaction forward.[7] A slow leak in the reactor system can prevent it from reaching or maintaining the target pressure.

    • Solution:

      • Before starting, always perform a leak test on your high-pressure reactor.

      • Ensure your hydrogen source is providing a steady, reliable pressure.

      • If conversion stalls, consider safely increasing the H₂ pressure in increments (e.g., by 10-20 bar).

  • Potential Cause C: Catalyst Poisoning

    • Explanation: As mentioned, the nitrogen lone pair in both the starting material and product can poison the catalyst.[2][3] While acidic solvents mitigate this, high product concentration can still slow the reaction. Impurities in the starting material (e.g., sulfur compounds) can also irreversibly poison the catalyst.

    • Solution:

      • Ensure the 3-(p-tolyl)pyridine starting material is of high purity.

      • If not already using one, switch to an acidic solvent like glacial acetic acid.[4][5]

      • If the reaction stalls at high conversion, it may simply require a longer reaction time to complete.

Issue 2: The reaction produces a mixture of products.
  • Potential Cause A: Incomplete Hydrogenation

    • Explanation: The hydrogenation of pyridine to piperidine proceeds through partially saturated intermediates like di- and tetra-hydropyridines. If the reaction is stopped prematurely or conditions are too mild, these intermediates may be present in the final mixture.[10]

    • Solution:

      • Increase the reaction time. Monitor by GC until the starting material and any intermediate peaks are gone.

      • Increase the hydrogen pressure or temperature to promote full saturation.

  • Potential Cause B: Hydrogenolysis of the Tolyl Group

    • Explanation: Hydrogenolysis is the cleavage of a bond by hydrogen. While the C-C bond of the tolyl group is generally stable, overly harsh conditions (very high temperature) or certain catalysts (especially Palladium) can sometimes lead to the cleavage of the bond between the piperidine and tolyl groups, resulting in piperidine and toluene as byproducts.

    • Solution:

      • Reduce the reaction temperature.

      • Screen other catalysts. Rhodium or Platinum may be more chemoselective and less prone to hydrogenolysis than Palladium for this transformation.

Data Summary & Recommended Conditions

The optimal conditions are highly dependent on the specific catalyst and equipment used. The following table provides a general starting point for optimization.

ParameterRecommended RangeRationale & Key Considerations
Catalyst PtO₂, Rh/C, Rh₂O₃, Pd/CPtO₂ and Rh catalysts are often highly active.[2][4] Pd/C is a good initial choice but may require harsher conditions.
Catalyst Loading 1 - 5 mol%Higher loading can increase reaction rate but also cost. Start with 2-3 mol%.
Solvent Glacial Acetic Acid, Methanol, EthanolAcetic acid activates the substrate and prevents catalyst poisoning.[1][5] Alcohols are common alternatives.
Temperature 40 - 80 °CStart on the lower end (50°C) and increase if conversion is slow.[2][7]
H₂ Pressure 5 - 70 bar (75 - 1015 psi)Higher pressure generally leads to faster reaction rates.[4][7] Equipment safety is the primary limiting factor.
Reaction Time 6 - 24 hoursMonitor by GC or TLC to determine completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using PtO₂ in Acetic Acid
  • Materials:

    • 3-(p-tolyl)pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%)

    • Glacial Acetic Acid (Solvent, ~10-20 mL per gram of substrate)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or Dichloromethane (extraction solvent)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Reactor Setup: To a suitable high-pressure reactor vessel, add a magnetic stir bar, 3-(p-tolyl)pyridine, and PtO₂.

    • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add glacial acetic acid via cannula or syringe.

    • Purging: Seal the reactor. Purge the vessel 3-5 times with low-pressure inert gas, followed by 3-5 purges with low-pressure hydrogen gas to remove all air.

    • Pressurization & Reaction: Pressurize the reactor to the desired H₂ pressure (e.g., 50 bar). Begin stirring and heat the reaction to the target temperature (e.g., 60°C).

    • Monitoring: Monitor the reaction by observing the pressure drop in the reactor. Once the pressure stabilizes (indicating H₂ uptake has ceased), the reaction is likely complete. This can be confirmed by taking a small aliquot for GC analysis (after safely venting and purging the system).

    • Work-up - Catalyst Removal: After cooling to room temperature and carefully venting the reactor, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

    • Work-up - Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove most of the solvent. Dilute the residue with water and cool in an ice bath. Slowly and carefully basify the acidic solution by adding saturated NaHCO₃ until gas evolution ceases and the pH is >8.

    • Extract the aqueous layer 3 times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(p-tolyl)piperidine. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
  • Sample Preparation: Safely take a small aliquot (~0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., methanol or ethyl acetate). If the reaction mixture contains catalyst, filter the aliquot through a small plug of silica or a syringe filter.

  • GC Method:

    • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5, DB-5) is typically sufficient.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at a temperature low enough to resolve solvent and starting material (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Analysis: Identify the retention times for 3-(p-tolyl)pyridine and 3-(p-tolyl)piperidine by injecting pure standards. Monitor the disappearance of the starting material peak and the growth of the product peak.

References
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). recentscientific.com. Retrieved February 13, 2026, from [Link]

  • Pyridine hydrogenation - methods?. (2007). Sciencemadness.org. Retrieved February 13, 2026, from [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2024). Nature Chemistry. Retrieved February 13, 2026, from [Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). cdnsciencepub.com. Retrieved February 13, 2026, from [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. (a).... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis. Retrieved February 13, 2026, from [Link]

  • Pyridine. (1991). OSHA. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Piperidine Synthesis. (1992). DTIC. Retrieved February 13, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. (2014). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Resolving hygroscopic issues with (S)-3-(p-tolyl)piperidine hydrochloride

Welcome to the technical support center for (S)-3-(p-tolyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-(p-tolyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the hygroscopic nature of this compound. As your Senior Application Scientist, I've structured this resource to provide not just solutions, but a deeper understanding of the underlying science.

Part 1: Understanding the Challenge - The Hygroscopicity of Hydrochloride Salts

Hydrochloride salts of amine-containing compounds are common in pharmaceuticals due to their improved solubility and stability. However, the presence of the chloride ion and the polar nature of the salt can make these compounds susceptible to water uptake from the environment. This phenomenon, known as hygroscopicity, can significantly impact the material's physical and chemical properties, leading to issues in handling, analysis, and formulation.

(S)-3-(p-tolyl)piperidine hydrochloride , while a specific molecule, is expected to exhibit behaviors typical of such salts. The piperidine ring and the tolyl group's steric and electronic effects will influence the crystal lattice and its interaction with water molecules. Understanding this is the first step to effective troubleshooting.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding (S)-3-(p-tolyl)piperidine hydrochloride.

Q1: My sample of (S)-3-(p-tolyl)piperidine hydrochloride appears clumpy and difficult to weigh accurately. What is happening?

A: This is a classic sign of water uptake. When a hygroscopic powder absorbs atmospheric moisture, it can lead to particle agglomeration and deliquescence (dissolving in the absorbed water). This not only makes accurate weighing challenging but can also affect downstream processes like dissolution testing and content uniformity. The key is to handle the material in a controlled environment.

Q2: I'm seeing variability in my analytical results (e.g., HPLC purity, potency). Could hygroscopicity be the cause?

A: Absolutely. If the material's water content is not accounted for, the calculated concentration of your analytical standards and sample solutions will be inaccurate. For instance, if you weigh out 10 mg of what you believe is pure compound, but it contains 5% water, you are only weighing 9.5 mg of the active molecule. This directly impacts the accuracy of potency, purity, and other quantitative analyses. It is crucial to determine the water content of the material just before weighing or to use a correction factor based on a recent water content determination.

Q3: How can I determine the critical relative humidity (RH) for (S)-3-(p-tolyl)piperidine hydrochloride?

A: The critical relative humidity (RHc) is the humidity level at which a material begins to rapidly absorb atmospheric moisture. This can be precisely determined using Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature. The resulting sorption-desorption isotherm provides a detailed profile of the material's interaction with water vapor and clearly indicates the RHc.

Q4: Can the absorbed water induce chemical degradation of the compound?

A: Yes, absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation reactions like hydrolysis, especially if there are susceptible functional groups in the molecule. Furthermore, the presence of water can facilitate reactions with excipients in a formulation. Therefore, controlling water content is critical for ensuring the chemical stability and shelf-life of the product.

Part 3: Troubleshooting Guides & Protocols

This section provides structured approaches to common experimental problems.

Guide 1: Accurate Weighing and Sample Preparation

Problem: Inconsistent and inaccurate weighing of the compound.

Root Cause: Water uptake during handling and weighing.

Solution Workflow:

G cluster_prep Preparation cluster_weighing Controlled Weighing cluster_analysis Analysis & Correction Equilibrate Equilibrate compound to ambient temperature in a desiccator Glovebox Transfer compound to a nitrogen-purged glovebox or low-humidity chamber (<20% RH) Equilibrate->Glovebox Minimize thermal gradients Tools Prepare spatulas, weigh boats, and vials Tools->Glovebox Weigh Perform weighing inside the controlled environment Glovebox->Weigh Seal Immediately seal the sample container Weigh->Seal Prevent moisture re-uptake KFT Determine water content via Karl Fischer Titration (KFT) on a representative sample Seal->KFT For accurate analysis Correct Apply a correction factor to the weighed mass for subsequent concentration calculations KFT->Correct

Caption: Workflow for accurate weighing of hygroscopic compounds.

Detailed Protocol: Water Content Determination by Karl Fischer Titration (KFT)

Karl Fischer Titration is the gold standard for quantifying water content in solid samples.

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator. For expected low water content (<1%), a coulometric system is generally preferred for its higher sensitivity.

    • Ensure the titration vessel is conditioned and the solvent is "dry" (low background drift).

  • Sample Preparation:

    • In a controlled low-humidity environment, accurately weigh approximately 20-50 mg of (S)-3-(p-tolyl)piperidine hydrochloride into a suitable vial.

    • The exact sample mass will depend on the expected water content and the instrument's sensitivity.

  • Titration:

    • Introduce the sample into the titration cell.

    • The instrument will automatically titrate the water present and calculate the water content.

  • Calculation:

    • The result is typically expressed as a percentage of water by weight (% w/w).

    • Corrected Mass = Weighed Mass × (1 - (% Water / 100))

Guide 2: Investigating Physical Form Changes

Problem: The crystalline form of the compound appears to change over time, potentially impacting solubility and bioavailability.

Root Cause: Water-mediated phase transitions. The compound may exist in different crystalline forms (polymorphs) or may convert to a hydrate form upon water absorption.

Solution Workflow:

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of (S)-3-(p-tolyl)piperidine HCl

Executive Summary Compound: (S)-3-(p-tolyl)piperidine Hydrochloride CAS: 1093386-88-1 (Generic reference for 3-p-tolylpiperidine scaffolds) Molecular Formula: Application: Chiral pharmacophore in CNS drug development (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-(p-tolyl)piperidine Hydrochloride CAS: 1093386-88-1 (Generic reference for 3-p-tolylpiperidine scaffolds) Molecular Formula:


Application:  Chiral pharmacophore in CNS drug development (e.g., monoamine transporter modulators).[1]

This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (S)-3-(p-tolyl)piperidine HCl. Unlike standard datasheets, this document focuses on comparative structural analysis , distinguishing the product from its common synthetic impurities (regioisomers) and formulation states (free base).[1][2]

Structural Analysis & Spectral Assignments

The Core Logic: Stereochemistry & Conformation

The (S)-enantiomer of 3-substituted piperidines typically adopts a chair conformation where the bulky aryl substituent at C3 prefers the equatorial position to minimize 1,3-diaxial steric strain.

  • Implication for NMR: The proton at C3 (

    
    ) will be axial .[2] This results in a large vicinal coupling constant (
    
    
    
    Hz) with the axial proton at C2 (
    
    
    ), a critical diagnostic feature for confirming the equatorial orientation of the p-tolyl group.[1][2]
Predicted 1H NMR Data (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is preferred over


 for the HCl salt to ensure full solubility and visibility of the ammonium protons.
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH2+ 9.2 - 9.6Broad Singlet (x2)2HAmmonium protons. Deshielded and exchangeable. Often appear as two distinct broad peaks due to chirality preventing rapid exchange.
Ar-H 7.15Doublet (

Hz)
2HOrtho to methyl (AA'BB' system).
Ar-H 7.10Doublet (

Hz)
2HMeta to methyl (AA'BB' system).
H2 (eq) 3.45Broad Doublet1HDeshielded by

.[2] Equatorial proton shows smaller couplings.
H6 (eq) 3.25Broad Doublet1HDeshielded by

.[2]
H2 (ax) 2.90Triplet of Doublets1HLarge geminal coupling (

Hz) + Large axial-axial coupling to H3.[1][2]
H6 (ax) 2.80Triplet of Doublets1HLarge geminal coupling.
H3 (ax) 2.95 - 3.05Multiplet1HBenzylic proton. Overlaps with ring protons but distinguishable by COSY.
Ar-CH3 2.28Singlet3HCharacteristic p-tolyl methyl group.
H4, H5 1.6 - 1.9Multiplet4HRemaining methylene envelope.[1][2]
13C NMR Data (100 MHz, DMSO-d6)
Carbon Type

(ppm)
CountNotes
Ar-C (ipso) ~140.01Quaternary carbon attached to Piperidine.
Ar-C (para) ~136.01Quaternary carbon attached to Methyl.
Ar-CH ~129.52Aromatic CH.
Ar-CH ~127.02Aromatic CH.
C2 ~48.01

-carbon to Nitrogen (Deshielded).
C6 ~44.01

-carbon to Nitrogen.
C3 ~38.51Chiral center (Benzylic).[2]
C4 ~29.01Methylene.
C5 ~22.01Methylene.
CH3 ~20.51Tolyl methyl.

Comparative Guide: Alternatives & Impurities

This section objectively compares the target compound against its most common "alternatives" in a research context: the Free Base form and the Regioisomer.[2]

Comparison A: HCl Salt vs. Free Base

Context: Drug developers often switch between salt and free base for solubility studies.[2]

Feature(S)-3-(p-tolyl)piperidine HCl (S)-3-(p-tolyl)piperidine Free Base
Solvent DMSO-d6 or



-Protons (H2, H6)
Deshielded (~3.3 ppm) due to inductive effect of

.
Shielded (~3.0 ppm) .[1][2] Nitrogen lone pair shields adjacent protons.
NH Signal ~9.5 ppm (2H) .[1][2] Visible, broad.~1.8 - 2.0 ppm (1H) .[3] Often invisible or overlaps with aliphatic region.
Solubility High in polar solvents (Water, DMSO).[1][2]High in organic solvents (DCM, Ether).[1][2]
Comparison B: 3-Substituted vs. 4-Substituted (Regioisomer)

Context: The 4-(p-tolyl) isomer is a common byproduct in non-selective syntheses.

  • Symmetry:

    • 3-Isomer (Target): Asymmetric.[4] C2 and C6 are chemically inequivalent. You will see distinct signals for C2 and C6 in 13C NMR.

    • 4-Isomer (Alternative): Symmetric (plane of symmetry through N-C4). C2 and C6 are chemically equivalent. You will see fewer signals in the aliphatic region.

  • Chirality:

    • 3-Isomer: Chiral. Enantiomers exist.[5]

    • 4-Isomer: Achiral (Meso-like symmetry in the ring).

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure and purity.

G Start Sample: (S)-3-(p-tolyl)piperidine HCl Solubility Dissolve in DMSO-d6 (Avoid CDCl3 for Salt) Start->Solubility Acquisition Acquire 1H & 13C NMR (Min 400 MHz) Solubility->Acquisition Decision Check Symmetry Acquisition->Decision Isomer4 Symmetric Signals? (C2=C6) Suspect 4-Isomer Decision->Isomer4 Yes Isomer3 Asymmetric Signals? (C2 != C6) Confirm 3-Isomer Decision->Isomer3 No ChiralCheck Chiral Purity Check (Add CSA or run HPLC) Isomer3->ChiralCheck Final Validated Structure ChiralCheck->Final

Caption: Structural validation workflow distinguishing regioisomers and confirming chirality.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the HCl salt.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the solution is cloudy, mild sonication (30s) is permissible.[1][2] Do not heat above 40°C to avoid degrading the salt.

  • Acquisition Parameters (Standard 400 MHz):

    • 1H NMR: Pulse width

      
      , Relaxation delay (
      
      
      
      ) = 1.0 s, Scans (
      
      
      ) = 16.[1][2]
    • 13C NMR: Pulse width

      
      , Relaxation delay (
      
      
      
      ) = 2.0 s, Scans (
      
      
      ) = 512 (due to lower sensitivity).
    • COSY (Optional): Run if distinguishing H2/H6 from H3 is ambiguous.

  • Data Processing:

    • Reference the DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).[2]

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to smooth noise.

Advanced Characterization: Distinguishing Enantiomers

Standard NMR cannot distinguish (S)-3-(p-tolyl) from (R)-3-(p-tolyl) in an achiral solvent.[1] To validate the (S)-enantiomer specifically, use one of the following "Alternative" methods:

  • Chiral Solvating Agent (CSA):

    • Add 2-3 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to the NMR tube.

    • Observe the splitting of the Methyl singlet (2.28 ppm).[2] If racemic, the singlet splits into two; if pure (S), it remains a singlet (or shifts uniformly).[1][2]

  • Mosher's Acid Derivatization:

    • Requires converting the HCl salt to free base, then reacting with (R)-MTPA-Cl.

    • Analyze

      
       (
      
      
      
      ) to determine absolute configuration [1].

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[1][2] Link[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Standard reference for AA'BB' systems and piperidine coupling constants).

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for conformational analysis of 3-substituted piperidines).

Sources

Comparative

A Researcher's Guide to Determining the Absolute Configuration of (S)-3-(p-tolyl)piperidine hydrochloride: A Comparative Analysis of Advanced Spectroscopic and Crystallographic Methods

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is of paramount importance. Enantiomers, non-superimposabl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of the absolute configuration of a drug candidate like (S)-3-(p-tolyl)piperidine hydrochloride is a critical step in its development. This guide provides an in-depth comparison of the primary analytical techniques available for this purpose: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We will explore the underlying principles, experimental workflows, and practical considerations for each method, using (S)-3-(p-tolyl)piperidine hydrochloride as our central case study.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[3][4] This technique provides a direct visualization of the atomic arrangement in the crystalline state, offering unambiguous proof of stereochemistry.[5]

Principle: Anomalous Dispersion

While a standard X-ray diffraction experiment reveals the relative configuration of stereocenters, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion.[6] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs in the scattered radiation.[7][8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal.[8][9] By measuring the subtle differences between these Friedel pairs, the absolute spatial arrangement of the atoms can be determined.[10]

For (S)-3-(p-tolyl)piperidine hydrochloride, the presence of the chlorine atom is highly advantageous. Chlorine is sufficiently heavy to produce a measurable anomalous scattering signal, especially when using copper X-ray sources (Cu Kα radiation), making a confident assignment of the absolute configuration feasible.[10][11]

Experimental Workflow

The workflow for determining absolute configuration by X-ray crystallography involves several key stages, from sample preparation to data analysis.

G cluster_0 X-ray Crystallography Workflow A Obtain High-Quality Single Crystals B Mount Crystal on Diffractometer A->B Crystal Selection C Data Collection (X-ray Diffraction) B->C Exposure to X-ray Beam D Structure Solution and Refinement C->D Analysis of Diffraction Pattern E Absolute Structure Determination D->E Analysis of Anomalous Dispersion Data (e.g., Flack Parameter)

Caption: Workflow for absolute configuration determination using single-crystal X-ray crystallography.

Protocol: Crystallization and Data Analysis
  • Crystallization: The primary challenge is often growing diffraction-quality single crystals. For (S)-3-(p-tolyl)piperidine hydrochloride, this would involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. A complete dataset, including measurements of Friedel pairs, is collected.

  • Structure Solution: The diffraction data is used to solve the crystal structure and determine the connectivity and relative stereochemistry of the molecule.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data. A key metric is the Flack parameter, which refines to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[9][12]

Strengths and Limitations
  • Strengths: Unambiguous and definitive, provides a complete 3D structure.

  • Limitations: Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[2][11] The molecule may adopt a non-physiologically relevant conformation in the crystalline state.

Solution-Phase Analysis: Chiroptical Spectroscopy

For molecules that are difficult to crystallize or when information about the solution-state conformation is desired, chiroptical methods like VCD and ECD are powerful alternatives.[2][13] These techniques rely on comparing an experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[1][14]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11] Since enantiomers have VCD spectra of equal magnitude but opposite sign, this technique is highly sensitive to stereochemistry.[11]

The determination of absolute configuration by VCD is a comparative method.[15][16] The experimental VCD spectrum of the sample is measured and then compared to the theoretically calculated spectrum for one of the enantiomers (e.g., the S-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[1]

G cluster_1 VCD/ECD Workflow A Measure Experimental VCD/ECD Spectrum E Compare Experimental and Theoretical Spectra A->E B Computational Modeling (e.g., DFT) of one enantiomer C Conformational Search and Energy Minimization B->C D Calculate Theoretical VCD/ECD Spectrum C->D D->E F Assign Absolute Configuration E->F

Caption: General workflow for absolute configuration determination using VCD or ECD spectroscopy.

  • Experimental Measurement: Dissolve the hydrochloride salt in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid solvent interference in the IR region.[15] Measure the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the (S)-3-(p-tolyl)piperidine cation using methods like Density Functional Theory (DFT).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (S).

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized UV-visible light, arising from electronic transitions.[17][18] This technique is particularly useful for molecules containing chromophores. The p-tolyl group in our target molecule serves as a suitable chromophore for ECD analysis.

Similar to VCD, ECD analysis involves comparing the experimental spectrum to a spectrum calculated using Time-Dependent Density Functional Theory (TD-DFT).[17][19] The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule and its conformers.[18]

The protocol is analogous to that of VCD, with the following distinctions:

  • Experimental Measurement: The ECD and UV-Vis spectra are recorded in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Computational Modeling: TD-DFT calculations are used to predict the electronic transitions and rotational strengths, which are then used to generate the theoretical ECD spectrum.[20][21]

Strengths and Limitations of Chiroptical Methods
  • Strengths: Applicable to samples in solution, including oils and non-crystalline solids.[16] Provides information about the solution-phase conformation.[11] Requires only small amounts of sample.

  • Limitations: Computationally intensive, especially for conformationally flexible molecules.[1] The accuracy of the result is highly dependent on the quality of the computational model and the thoroughness of the conformational search.[1][15]

Comparative Guide: Choosing the Right Technique

The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and computational resources.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State Solid (single crystal)Solution, neat liquid, or oilSolution
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR lightDifferential absorption of polarized UV-Vis light
Key Requirement High-quality single crystalVibrational bands in the IR regionUV-Vis chromophore
Ambiguity Highly definitive, "gold standard"High confidence with good spectral matchHigh confidence with good spectral match
Conformational Info Solid-state conformationSolution-phase conformationSolution-phase conformation
Primary Challenge Growing suitable crystalsComputational cost for flexible moleculesComputational accuracy, chromophore required

Decision Pathway for (S)-3-(p-tolyl)piperidine hydrochloride

For a novel compound like (S)-3-(p-tolyl)piperidine hydrochloride, a strategic approach to absolute configuration determination is recommended.

G node_act node_act start Start: Assign Absolute Configuration of (S)-3-(p-tolyl)piperidine HCl q1 Can high-quality single crystals be grown? start->q1 a1_yes Perform Single-Crystal X-ray Diffraction q1->a1_yes Yes q2 Does the molecule have a UV-Vis chromophore? q1->q2 No end Absolute Configuration Confirmed a1_yes->end a2_yes Perform ECD Spectroscopy q2->a2_yes Yes (p-tolyl group) a2_no Perform VCD Spectroscopy q2->a2_no No a2_yes->end a2_no->end

Caption: Decision workflow for selecting a method to determine the absolute configuration.

Conclusion

The determination of absolute configuration is a non-trivial but essential task in modern chemistry and drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for crystalline material can be a significant bottleneck. Chiroptical techniques, particularly VCD and ECD, have emerged as powerful, complementary methods that provide reliable assignments for molecules in the solution phase. For (S)-3-(p-tolyl)piperidine hydrochloride, the presence of both a heavy atom (Cl) and a chromophore (p-tolyl) makes it an excellent candidate for analysis by all three techniques, allowing for a high degree of confidence in the final assignment through orthogonal validation. The choice of the primary method will ultimately be guided by the success of crystallization efforts and the specific questions being asked about the molecule's solid-state versus solution-phase behavior.

References

  • Creative Commons. (n.d.).
  • Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Freedman, T. B., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Unknown. (n.d.). Structural resolution. The anomalous dispersion.
  • Rulíšek, L., & Rybáček, J. (2025).
  • Tan, Q. G., & Luo, J. (2016). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules.
  • Unknown. (2024).
  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies.
  • Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances.
  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry.
  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality.
  • Sheldrick, G. M. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Zhang, Y., et al. (2022).
  • Pescitelli, G., & Bruhn, T. (2019). Electronic Circular Dichroism. Encyclopedia.pub.
  • Caticha-Ellis, S. (n.d.). Anomalous Dispersion of in Crystallography X-rays.
  • MIT Department of Chemistry. (n.d.).
  • CCDC. (n.d.). Anomalous dispersion.
  • Drabowicz, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Martin, G. E. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Hart, S., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Flack, H. D., & Bernardinelli, G. (n.d.). 8.
  • University of Iowa. (n.d.).
  • Martin, G. E. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology.
  • Jones, S. P., et al. (2022).
  • CCDC. (n.d.).
  • ChemScene. (n.d.). 1019345-69-7 | 3-Methyl-2-(p-tolyl)piperidine.
  • BindingDB. (n.d.). BindingDB BDBM28595 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(p-tolyl)piperidine Salts

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 3-(p-tolyl)piperidine salts. In the absence of direct literature on this specific molecule, this...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 3-(p-tolyl)piperidine salts. In the absence of direct literature on this specific molecule, this guide synthesizes data from closely related substituted piperidine derivatives to build a robust predictive model of its behavior under various mass spectrometric conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel piperidine-containing compounds.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Consequently, the precise structural characterization of novel piperidine derivatives is a critical step in the drug discovery pipeline. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful tool for elucidating the structure of these compounds by analyzing their characteristic fragmentation patterns.[3][4] This guide will focus on the predicted fragmentation of 3-(p-tolyl)piperidine, a representative substituted piperidine, providing a framework for understanding its behavior and that of analogous structures.

Predicted Fragmentation Pathways of 3-(p-tolyl)piperidine

The fragmentation of 3-(p-tolyl)piperidine is anticipated to be governed by the interplay between the piperidine ring and the p-tolyl substituent. The basic nitrogen atom of the piperidine ring is the most likely site of protonation in positive-ion electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of pharmaceutical compounds.[1] The subsequent fragmentation of the protonated molecule, [M+H]⁺, will be driven by the charge localization on the nitrogen atom and the structural features of the molecule.

Major Fragmentation Pathways

Based on established fragmentation mechanisms for substituted piperidines, the following pathways are predicted for 3-(p-tolyl)piperidine:[1][5]

  • α-Cleavage: This is a characteristic fragmentation pathway for cyclic amines. It involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion. For 3-(p-tolyl)piperidine, this would result in the opening of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo various ring-opening and fission reactions, leading to the formation of a series of acyclic fragment ions. The specific fragmentation will be influenced by the position of the p-tolyl group.

  • Substituent-Driven Fragmentation: The p-tolyl group itself can undergo fragmentation, although this is generally less favorable than fragmentation of the piperidine ring in the initial stages. Fragmentation of the tolyl group would likely involve the loss of a methyl radical or cleavage of the aromatic ring.

  • Neutral Loss: The loss of small, stable neutral molecules is a common fragmentation pathway.[3][6][7] While 3-(p-tolyl)piperidine itself does not have readily cleavable groups that would lead to neutral loss, derivatives with hydroxyl or other functional groups would be expected to exhibit this behavior.

The following diagram illustrates the predicted primary fragmentation pathways of protonated 3-(p-tolyl)piperidine.

M [3-(p-tolyl)piperidine+H]⁺ (Precursor Ion) F1 Ring-Opened Iminium Ion (α-Cleavage) M->F1 α-Cleavage F2 Acyclic Fragment Ions (Ring Fission) M->F2 Ring Fission F3 [M+H - CH₃]⁺ (Loss of Methyl Radical) M->F3 Substituent Fragmentation F4 Piperidinium Ion M->F4 Loss of Tolyl Group

Caption: Predicted fragmentation pathways for 3-(p-tolyl)piperidine.

Comparative Fragmentation Analysis

To provide a more concrete understanding of the expected fragmentation patterns, we can compare the predicted behavior of 3-(p-tolyl)piperidine with the known fragmentation of other substituted piperidines.

CompoundKey Fragmentation PathwaysMajor Fragment Ions (Predicted/Observed)Reference
3-(p-tolyl)piperidine α-Cleavage, Ring Fission, Loss of tolyl groupRing-opened iminium ions, various acyclic fragments, piperidinium ionPredicted
Piperidine Alkaloids Neutral loss of H₂O or acetic acid, ring fission[M+H - H₂O]⁺, [M+H - CH₃COOH]⁺[3][6][7]
N-Substituted Piperidines α-Cleavage with preferential loss of the largest substituentIminium ions resulting from the loss of the N-substituent[1]
Piperine Cleavage of the amide bond, fragmentation of the piperidine ringIons corresponding to the piperidine and piperoyl moieties[8]

This comparative table highlights that while the core fragmentation mechanisms of the piperidine ring remain consistent, the specific fragment ions observed are highly dependent on the nature and position of the substituents. For 3-(p-tolyl)piperidine, the presence of the bulky, non-polar tolyl group at the 3-position is expected to significantly influence the preferred fragmentation channels compared to piperidine alkaloids with hydroxyl or acetyl groups.

Experimental Protocol for LC-MS/MS Analysis

The following protocol provides a detailed methodology for the analysis of 3-(p-tolyl)piperidine salts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the 3-(p-tolyl)piperidine salt in methanol or a suitable solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 1 - 5 µL.[1]

  • Column Temperature: 30 - 40 °C.[1]

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument is ideal.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • MS Method:

    • Full Scan (MS1): Perform a full scan over a mass range of m/z 100-500 to determine the m/z of the protonated precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to generate the fragmentation pattern.

    • Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to obtain a rich spectrum of fragment ions.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 MS1: Full Scan (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Fragmentation Pattern) CID->MS2 Data Data MS2->Data Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation patterns of 3-(p-tolyl)piperidine salts. By drawing parallels with the established fragmentation of other substituted piperidines, we can anticipate the key fragmentation pathways, including α-cleavage and ring fission, that will be instrumental in its structural elucidation. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this and similar compounds. As with any analytical endeavor, empirical data is paramount, and the principles outlined herein should serve as a guide for the rational interpretation of experimentally obtained mass spectra.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1115-1121. Retrieved from [Link]

  • Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 35-42. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... Retrieved from [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936-7943. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5437. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • O'Brien, P. (2002). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457. Retrieved from [Link]

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